![molecular formula C6H6N4O B1434215 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1936285-98-1](/img/structure/B1434215.png)
6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1936285-98-1 . It has a molecular weight of 150.14 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of related compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, has been reported . These methods often involve the use of eco-compatible catalysts and reaction conditions . A general approach to the synthesis of [1,2,3]triazolo[1,5-a]pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a powder that is stored at room temperature . It has a molecular weight of 150.14 .
Scientific Research Applications
Energetic Materials Design
Compounds with a triazolopyrazine core are being explored for their potential in designing next-generation energetic materials. The structural modifications and substitution at different sites can significantly affect the sensitivity and performance of these materials .
Inhibition of LSD1
Derivatives of triazolopyrimidine have been discovered as novel inhibitors of LSD1, an enzyme involved in gene expression regulation. The triazolopyrazine core could serve as a template for designing new inhibitors with improved activity .
Chemosensors for Metal Ions
Triazolopyridine derivatives have been tested as chemosensors for metal ions due to their fluorescent properties. This suggests potential applications in detecting and quantifying metal ions in various environments .
Pharmacological Agents
The triazolopyrazine core is utilized in synthesizing compounds with potential pharmacological applications. For instance, derivatives have been synthesized for evaluation as agents against specific proteins or receptors .
Synthesis Methods
The compound’s core structure is relevant in synthetic chemistry for producing other triazolopyridines through methods like the Dimroth rearrangement, which can lead to various acceptor-substituted pyridines .
Anticancer Medicines
Fused triazolopyridine derivatives have shown promising inhibitory activity against tyrosine kinase EGFR proteins, suggesting their use as prospective anticancer medicines against certain cancer cells .
Safety and Hazards
properties
IUPAC Name |
6-methyl-5H-triazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMFQTYBAILNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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